Cas no 127783-75-9 (4'-Cyano[1,1'-biphenyl]-4-yl acetate)
4'-Cyano[1,1'-biphenyl]-4-yl acetate Chemical and Physical Properties
Names and Identifiers
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- 4'-cyano[1,1'-biphenyl]-4-yl acetate
- [4-(4-cyanophenyl)phenyl] acetate
- 4'-cyano-[1,1'-biphenyl]-4-yl acetate
- Oprea1_440001
- 4'-Acetoxybiphenyl-4-carbonitrile
- 4'-cyano-[1,1'-biphenyl]-4-ylacetate
- Acetic acid 4'-cyano-biphenyl-4-yl ester
- [1,1'-Biphenyl]-4-carbonitrile, 4'-(acetyloxy)-
- 4'-Cyano[1,1'-biphenyl]-4-yl acetate
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- MDL: MFCD01814879
- Inchi: 1S/C15H11NO2/c1-11(17)18-15-8-6-14(7-9-15)13-4-2-12(10-16)3-5-13/h2-9H,1H3
- InChI Key: POEJAIUPVHSEHM-UHFFFAOYSA-N
- SMILES: O(C(C)=O)C1C=CC(=CC=1)C1C=CC(C#N)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 328
- XLogP3: 3.1
- Topological Polar Surface Area: 50.1
4'-Cyano[1,1'-biphenyl]-4-yl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB299215-100mg |
4'-Cyano[1,1'-biphenyl]-4-yl acetate; . |
127783-75-9 | 100mg |
€283.50 | 2025-04-21 | ||
| abcr | AB299215-100 mg |
4'-Cyano[1,1'-biphenyl]-4-yl acetate; . |
127783-75-9 | 100 mg |
€221.50 | 2023-07-20 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00868449-1g |
4'-Cyano-[1,1'-biphenyl]-4-yl acetate |
127783-75-9 | 90% | 1g |
¥2401.0 | 2023-04-03 | |
| Ambeed | A892545-1g |
4'-Cyano-[1,1'-biphenyl]-4-yl acetate |
127783-75-9 | 90% | 1g |
$350.0 | 2024-04-25 |
4'-Cyano[1,1'-biphenyl]-4-yl acetate Suppliers
4'-Cyano[1,1'-biphenyl]-4-yl acetate Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 4'-Cyano[1,1'-biphenyl]-4-yl acetate
Introduction to 4'-Cyano[1,1'-biphenyl]-4-yl acetate (CAS No. 127783-75-9)
4'-Cyano[1,1'-biphenyl]-4-yl acetate, identified by the Chemical Abstracts Service Number (CAS No.) 127783-75-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a biphenyl core with a cyano group and an acetyl moiety, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.
The molecular structure of 4'-Cyano[1,1'-biphenyl]-4-yl acetate consists of a biphenyl ring system linked by a nitrile group at the 4-position of one phenyl ring and an acetyl group at the 4-position of the other. This arrangement imparts distinct electronic and steric characteristics, making it a versatile building block for the synthesis of more complex molecules. The presence of both electron-withdrawing (cyano) and electron-donating (acetyl) groups allows for diverse chemical modifications, enabling its use in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
In recent years, the interest in 4'-Cyano[1,1'-biphenyl]-4-yl acetate has been driven by its potential applications in medicinal chemistry. Researchers have explored its utility as a precursor in the synthesis of biologically active compounds, particularly those targeting neurological disorders. The biphenyl scaffold is well-known for its role in many pharmacologically relevant molecules, while the cyano and acetyl groups provide additional functional handles for further derivatization. For instance, studies have demonstrated its use in constructing analogs of known neuroactive agents, aiming to enhance binding affinity and reduce side effects.
One notable area of research involves the use of 4'-Cyano[1,1'-biphenyl]-4-yl acetate in the development of small-molecule inhibitors for enzymes involved in inflammation and pain pathways. The biphenyl core mimics natural ligands that interact with specific binding pockets on target proteins, while the cyano group can serve as a hydrogen bond acceptor or participate in π-stacking interactions. Such features are crucial for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability. Preliminary studies have shown promising results in vitro, suggesting its potential as a lead compound for further optimization.
Moreover, the compound has found applications in materials science due to its ability to form stable complexes with other molecules. Its rigid biphenyl structure makes it an excellent candidate for designing liquid crystals or organic semiconductors. The cyano and acetyl groups can be further functionalized to introduce additional properties such as photochromism or electrochromism, making it useful in optoelectronic devices. Researchers are exploring its integration into organic light-emitting diodes (OLEDs) and photovoltaic cells, where precise control over molecular arrangement is essential for optimal performance.
The synthesis of 4'-Cyano[1,1'-biphenyl]-4-yl acetate typically involves multi-step organic reactions starting from commercially available biphenyl derivatives. Common synthetic routes include nucleophilic substitution reactions followed by acetylation or cyanation at specific positions on the biphenyl ring. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, allowing for higher yields and reduced byproduct formation. Such improvements are critical for scaling up production while maintaining cost-effectiveness and environmental sustainability.
In conclusion,4'-Cyano[1,1'-biphenyl]-4-yl acetate (CAS No. 127783-75-9) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced material design. As research continues to uncover new synthetic strategies and functional possibilities,4'-Cyano[1,1'-biphenyl]-4-yl acetate is poised to remain a key intermediate in scientific innovation.
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